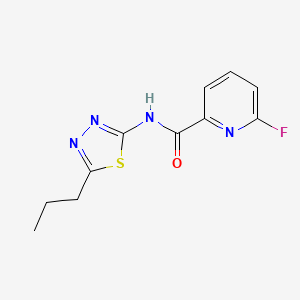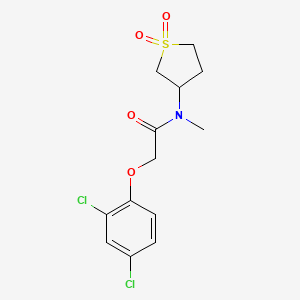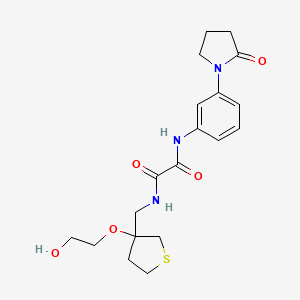amino}phenol CAS No. 874124-14-8](/img/structure/B2858741.png)
4-{[4-(Benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl](methyl)amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Phenolic Acids and Their Biological Activities
Phenolic acids like Chlorogenic Acid (CGA) have shown a range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and as a central nervous system stimulator. CGA's effects on lipid and glucose metabolism suggest potential benefits in managing disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are particularly noted for protecting against chemical or lipopolysaccharide-induced injuries (Naveed et al., 2018).
Parabens in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in various products. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to continuous introduction into the environment. They may act as weak endocrine disrupters, but their health effects are still controversial. Understanding their occurrence, fate, and behavior in aquatic environments is crucial for assessing environmental impact and human health implications (Haman et al., 2015).
Antioxidant Additives to Oils
Research on derivatives of phloroglucinol and methylviologen for their antioxidant properties highlights the ongoing search for new organic compounds with pronounced antioxidant activity. These compounds have been studied for their ability to act as metal deactivators, suggesting potential applications in enhancing the oxidative stability of oils (Alexanyan et al., 2019).
Heterocyclic Compounds Synthesis
The reactivity of certain heterocyclic compounds provides a valuable foundation for synthesizing a broad range of heterocycles. These compounds serve as key intermediates in developing pharmaceuticals and dyes, underscoring the versatility and importance of heterocyclic chemistry in medicinal and synthetic organic chemistry (Gomaa & Ali, 2020).
Phenothiazines in Medicine
Phenothiazines have been recognized for their broad spectrum of biological activities, including antipsychotic, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial effects. Recent medicinal chemistry investigations have explored new phenothiazine derivatives, revealing promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from phenothiazines' interaction with biological systems through pharmacophoric substituents, multicyclic ring system interactions, and lipophilic characteristics allowing penetration through biological membranes (Pluta et al., 2011).
Propiedades
IUPAC Name |
4-[[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]-methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-19(11-7-9-12(20)10-8-11)16-18-15(14(17)23-16)24(21,22)13-5-3-2-4-6-13/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCFQCITZKCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl](methyl)amino}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole](/img/structure/B2858658.png)




![3-phenyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2858666.png)
![4-(3-chlorophenyl)-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B2858668.png)
![Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2858669.png)
![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2858670.png)

![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2858673.png)
![4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2858676.png)
![Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2858678.png)
